5-Bromo-5-nitro-1,3-dioxane

Catalog No.
S522152
CAS No.
30007-47-7
M.F
C4H6BrNO4
M. Wt
212.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-5-nitro-1,3-dioxane

CAS Number

30007-47-7

Product Name

5-Bromo-5-nitro-1,3-dioxane

IUPAC Name

5-bromo-5-nitro-1,3-dioxane

Molecular Formula

C4H6BrNO4

Molecular Weight

212.00 g/mol

InChI

InChI=1S/C4H6BrNO4/c5-4(6(7)8)1-9-3-10-2-4/h1-3H2

InChI Key

XVBRCOKDZVQYAY-UHFFFAOYSA-N

SMILES

C1C(COCO1)([N+](=O)[O-])Br

solubility

Soluble in DMSO

Synonyms

5-bromo-5-nitro-1,3-dioxane, bronidox

Canonical SMILES

C1C(COCO1)([N+](=O)[O-])Br

The exact mass of the compound 5-Bromo-5-nitro-1,3-dioxane is 210.948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Properties

5-Bromo-5-nitro-1,3-dioxane, also known as Bronidox, has been investigated for its potential as an antimicrobial agent. Studies suggest it disrupts bacterial enzyme activity, hindering their growth and reproduction []. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungi [].

Diagnostic Assay Development

Due to its antimicrobial properties, 5-Bromo-5-nitro-1,3-dioxane finds applications in the development of diagnostic assays. In fields like hematology and histology, it can be used to preserve samples and prevent microbial contamination during testing procedures [].

5-Bromo-5-nitro-1,3-dioxane, also known as bronidox, is an antimicrobial compound characterized by its unique structure and properties. It is a solid at room temperature, with a melting point of approximately 59 °C and a boiling point of about 185.2 °C under specific pressure conditions. The compound is soluble in water at a concentration of 4.77 g/L at 20 °C and has a log partition coefficient of 1.6, indicating moderate lipophilicity . Its chemical formula is C₄H₆BrNO₄, and it is recognized for its corrosive effects on metals and potential skin irritation upon contact .

  • Acetalization: It can be synthesized through the acetalization of 5-bromo-2-nitro-1,3-propanediol with paraformaldehyde in the presence of aqueous sulfuric acid as a catalyst. This reaction can occur in an aqueous medium without organic solvents, yielding high product purity .
  • Nitrosation: The compound acts as a nitrosating agent, capable of reacting with amines and amides to form nitrosamines or nitrosamides, which are potential carcinogens .

5-Bromo-5-nitro-1,3-dioxane exhibits significant antimicrobial activity. It inhibits enzyme activity in both gram-positive and gram-negative bacteria by oxidizing protein thiol groups, thereby disrupting microbial growth . Its effectiveness as a bactericide and fungicide makes it suitable for various applications in cosmetics and pharmaceuticals.

The primary synthesis method involves:

  • Starting Materials: The synthesis begins with 5-bromo-2-nitro-1,3-propanediol and paraformaldehyde.
  • Reaction Conditions: The reaction is conducted in an aqueous medium using sulfuric acid as a catalyst at temperatures ranging from 60 to 80 °C.
  • Product Isolation: After the reaction, the product is isolated through phase separation and can be further purified by recrystallization from solvents like propylene glycol .

5-Bromo-5-nitro-1,3-dioxane is utilized in various fields:

  • Cosmetics: It serves as a preservative in shampoos and foam baths at concentrations up to 0.1% .
  • Pharmaceuticals: The compound is employed for preserving antibodies and antisera.
  • Industrial Uses: It is also found in laboratory chemicals and personal care products .

Several compounds share structural or functional similarities with 5-bromo-5-nitro-1,3-dioxane:

Compound NameStructure SimilarityBiological ActivityUnique Features
Bronopol (2-bromo-2-nitropropane-1,3-diol)Structural precursorAntimicrobialPrimary metabolite of 5-bromo-5-nitro-1,3-dioxane
FormaldehydeReactivityAntimicrobialKnown for its strong preservative properties
ChlorhexidineAntimicrobialBroad-spectrum antisepticUsed extensively in medical applications

While these compounds exhibit antimicrobial properties, 5-bromo-5-nitro-1,3-dioxane's unique nitrosating ability distinguishes it from others. Its specific mode of action against microbial enzymes further highlights its uniqueness within this category .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

210.94802 g/mol

Monoisotopic Mass

210.94802 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U184I9QBNM

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (75.38%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (22.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20.6%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (74.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (43.22%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (43.72%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (75.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

30007-47-7

Metabolism Metabolites

Bronidox can be metabolized to 2-bromo-2-nitropropane-1,3-diol, a well known nitrosating agent.(L626)

Wikipedia

Bronidox

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

1,3-Dioxane, 5-bromo-5-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

Development of a solid-phase microextraction gas chromatography with microelectron-capture detection method for the determination of 5-bromo-5-nitro-1,3-dioxane in rinse-off cosmetics

Maria Fernandez-Alvarez, J Pablo Lamas, Lucia Sanchez-Prado, Maria Llompart, Carmen Garcia-Jares, Marta Lores
PMID: 20444463   DOI: 10.1016/j.chroma.2010.04.027

Abstract

5-Bromo-5-nitro-1,3-dioxane (bronidox) is a bromine-containing preservative often used in rinse-off cosmetics but also subjected to several restrictions according to the European Cosmetic Products Regulation. Thus, as a part of a quality control procedure, analytical methods for the determination of this compound in different types of cosmetics are required. In the present work, a solvent-free and simple methodology based on solid-phase microextraction (SPME) followed by gas chromatography with microelectron capture detection (GC-μECD) has been developed and validated for the determination of bronidox in cosmetic samples such as shampoos, body cleansers or facial exfoliants. As far as we know, this is the first application of SPME to this preservative. Negative matrix effects due to the complexity of the studied samples were reduced by dilution with ultrapure water. The influence of several factors on the SPME procedure such as fiber coating, extraction temperature, salt addition (NaCl) and sampling mode has been assessed by performing a 2(4)-factorial design. After optimization, the recommended procedure was established as follows: direct solid-phase microextraction (DSPME), using a PDMS/DVB coating, of 10 mL of diluted cosmetic with 20% NaCl, at room temperature, under stirring for 30 min. Using these suggested extraction conditions, linear calibration could be achieved, with limits of detection (LOD) and quantification (LOQ) well below the maximum authorized concentration (0.1%) established by the European legislation. Relative standard deviations (RSD) lower than 10% were obtained for both within a day and among days precision. The method was applied to diverse types of formulations spiked with bronidox at different concentration levels (0.008-0.10%); these samples were quantified by external calibration and satisfactory recoveries (≥ 70%) were obtained in all cases. Finally, the SPME-GC-μECD methodology was applied to the analysis of several cosmetics labeled or not as containing bronidox. The presence of this preservative in some of these samples was confirmed by GC-MS.


Potential for repurposing the personal care product preservatives bronopol and bronidox as broad-spectrum antibiofilm agents for topical application

Victoria E Lee, Alex J O'Neill
PMID: 30590494   DOI: 10.1093/jac/dky520

Abstract

Bacterial biofilms represent a major impediment to healing in chronic wounds and are largely refractory to the antibacterial agents currently used in wound management. From a repurposing screen of compounds considered safe for topical application in humans, we report the identification of the personal care product preservatives bronopol and bronidox as broad-spectrum antibiofilm agents and potential candidates for reducing biofilm burden in chronic wounds.
Antibiofilm activity was assessed by viable counting against single-species biofilms of Staphylococcus aureus and Pseudomonas aeruginosa in the Calgary Biofilm Device, and against mixed-species biofilms of the two organisms growing on nitrocellulose discs.
Bronopol and bronidox exhibited broad-spectrum antibiofilm activity that encompassed the two major wound pathogens, S. aureus and P. aeruginosa. When impregnated into gauze dressings at their existing maximum authorized concentrations for safe use and placed onto an established mixed-species biofilm, bronopol and bronidox completely eradicated P. aeruginosa and achieved an ∼5 log10 reduction in the S. aureus population. The antibiofilm action of bronopol and bronidox was attributed to their ability to kill slow- or non-growing bacteria found in biofilms, and both compounds exhibited synergistic antibiofilm effects in combination with established wound-treatment agents.
Bronopol and bronidox kill bacteria regardless of growth state, a property that endows them with broad-spectrum antibiofilm activity. As this effect is observed at concentrations authorized for use on human skin, these compounds represent promising candidates for the treatment of chronic wounds.


Formaldehyde-releasers in cosmetics in the USA and in Europe

Anton C de Groot, Margo Veenstra
PMID: 20236159   DOI: 10.1111/j.1600-0536.2009.01623.x

Abstract

Frequencies of sensitization to formaldehyde among US patients patch tested for suspected contact dermatitis are higher than in Europe. Cosmetics are an important source of contact with formaldehyde.
To acquire data on the frequency of use of formaldehyde-releasers in cosmetics sold in the USA and Europe and their use concentrations. To assess whether any observed differences may contribute to the discrepancies in sensitization rates.
Enquiries with Food and Drug Administration (FDA), the European Cosmetics Association, and the Dutch Cosmetics Association. Reading the labels of skin care cosmetics in a local drugstore.
The FDA provided data on the presence of formaldehyde and releasers. Nearly one fifth of all cosmetics contain a releaser. In 25% of 496 examined skin care products, releasers were present. In comparable FDA data categories, the percentage was 24. No data were found on use concentrations of the releasers in cosmetics in either the USA or Europe.
The percentages of stay-on skin care products containing a formaldehyde-releaser are virtually identical in the USA (FDA data) and our local drugstore sample. However, this does not necessarily imply that cosmetics play no part in the differences in formaldehyde sensitization rates.


Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Part 2. Patch test relationship to formaldehyde contact allergy, experimental provocation tests, amount of formaldehyde released, and assessment of risk to consumers allergic to formaldehyde

Anton de Groot, Ian R White, Mari-Ann Flyvholm, Gerda Lensen, Pieter-Jan Coenraads
PMID: 20136876   DOI: 10.1111/j.1600-0536.2009.01631.x

Abstract

This is the second part of an article on formaldehyde-releasers in cosmetics. The patch test relationship between the releasers in cosmetics to formaldehyde contact allergy is reviewed and it is assessed whether products preserved with formaldehyde-releasers may contain enough free formaldehyde to pose a threat to individuals with contact allergy to formaldehyde. There is a clear relationship between positive patch test reactions to formaldehyde-releasers and formaldehyde contact allergy: 15% of all reactions to 2-bromo-2-nitropropane-1,3-diol and 40-60% of the reactions to the other releasers are caused by a reaction to the formaldehyde in the test material. There is only fragmented data on the amount of free formaldehyde in cosmetics preserved with formaldehyde donors. However, all releasers (with the exception of 2-bromo-2-nitropropane-1,3-diol, for which adequate data are lacking) can, in the right circumstances of concentration and product composition, release >200 p.p.m. formaldehyde, which may result in allergic contact dermatitis. Whether this is actually the case in any particular product cannot be determined from the ingredient labelling. Therefore, we recommend advising patients allergic to formaldehyde to avoid leave-on cosmetics preserved with quaternium-15, diazolidinyl urea, DMDM hydantoin, or imidazolidinyl urea, acknowledging that many would tolerate some products.


Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Part 1. Characterization, frequency and relevance of sensitization, and frequency of use in cosmetics

Anton C de Groot, Ian R White, Mari-Ann Flyvholm, Gerda Lensen, Pieter-Jan Coenraads
PMID: 20136875   DOI: 10.1111/j.1600-0536.2009.01615.x

Abstract

In this part of a series of review articles on formaldehyde-releasers and their relationship to formaldehyde contact allergy, formaldehyde-releasers in cosmetics are discussed. In this first part of the article, key data are presented including frequency of sensitization and of their use in cosmetics. In Europe, low frequencies of sensitization have been observed to all releasers: 2-bromo-2-nitropropane-1,3-diol 0.4-1.2%, diazolidinyl urea 0.5-1.4%, imidazolidinyl urea 0.3-1.4%, quaternium-15 0.6-1.9% (for DMDM hydantoin no recent data are available). All releasers score (far) higher prevalences in the USA; the possible explanations for this are discussed. The relevance of positive patch test reactions has been insufficiently investigated. In the USA, approximately 20% of cosmetics and personal care products (stay-on products: 17%, rinse-off products 27%) contain a formaldehyde-releaser. The use of quaternium-15 is decreasing. For Europe, there are no comparable recent data available. In the second part of the article, the patch test relationship of the releasers in cosmetics to formaldehyde contact allergy will be reviewed and it will be assessed whether products preserved with formaldehyde-releasers may contain enough free formaldehyde to pose a threat to individuals who have contact allergy to formaldehyde.


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